
Cholyl-L-lysyl-fluorescein; Fluorescein lisicol
Descripción general
Descripción
Fluorescein lisicol has been used in trials studying the diagnostic of Pharmacokinetics, Hepatic Cirrhosis, Hepatitis, Viral, Human, Nonalcoholic Steatohepatitis, and Non-Alcoholic Fatty Liver Disease.
See also: Fluorescein (subclass of).
Actividad Biológica
Cholyl-L-lysyl-fluorescein (CLF), also known as fluorescein lisicol, is a fluorescent bile acid derivative that serves as a valuable tool in liver function assessment and the study of hepatobiliary transport mechanisms. This article explores the biological activity of CLF, focusing on its transport mechanisms, pharmacokinetics, and applications in liver diagnostics.
Overview of Cholyl-L-lysyl-fluorescein
CLF is synthesized by conjugating fluorescein with cholyl lysine, resulting in a compound that retains the physiological properties of bile acids while providing fluorescent characteristics for visualization. Its structure allows it to mimic natural bile acids, making it suitable for studying hepatic transport and liver function.
Transport Mechanisms
The biological activity of CLF is primarily governed by its interaction with various hepatobiliary transporters. Studies have identified the following key transport pathways:
- Uptake Mechanisms : CLF uptake in hepatocytes is facilitated mainly by organic anion-transporting polypeptide 1B3 (OATP1B3). Kinetic studies indicate a Michaelis-Menten relationship with a value of approximately 4.6 µM, suggesting efficient uptake under physiological conditions .
- Excretion Pathways : The biliary excretion of CLF is mediated by ATP-binding cassette transporters, particularly ABCC2 and ABCC3. Research indicates that in Abcc2(-/-) mice, biliary excretion is significantly reduced, leading to higher hepatic retention of CLF (64% vs. 1% in wild-type mice) after administration .
Pharmacokinetics
CLF exhibits pharmacokinetic properties akin to those of natural bile acids:
- Clearance Rates : A study involving healthy volunteers demonstrated that CLF clearance follows a multi-phase elimination pattern with half-lives of approximately 1.7 minutes (first phase), 6.7 minutes (second phase), and 68 minutes (third phase) . This rapid clearance profile indicates its potential utility as a dynamic test for liver function.
- Distribution : The volume of distribution for CLF aligns closely with that of endogenous bile acids, supporting its role as a reliable probe for assessing hepatic activity .
Applications in Liver Function Assessment
CLF has been utilized in various studies to evaluate liver function and the mechanisms underlying cholestasis:
- In Vivo Diagnostics : CLF serves as a diagnostic agent for assessing biliary elimination and liver function through fluorescence measurement techniques. Its minimal enterohepatic circulation enhances its suitability for such applications .
- Drug Interaction Studies : Recent research has employed CLF to investigate drug-induced inhibition of biliary efflux from hepatocytes. A high-content imaging algorithm was used to quantify the effects of various pharmaceuticals on CLF excretion, revealing significant variability in inhibitory potency among tested compounds .
Case Studies
- Liver Function Test : A clinical study assessed the use of CLF as a quantitative liver function test. The results indicated that plasma clearance rates were comparable to those observed for natural bile acids, supporting its application in clinical diagnostics .
- Cholestasis Research : In experimental models, CLF was used to study the mechanisms behind bile salt-induced cholestasis at the hepatocellular level. The findings highlighted its effectiveness in visualizing bile acid transport processes within liver tissue .
Comparative Data Table
Parameter | Cholyl-L-lysyl-fluorescein (CLF) | Natural Bile Acids |
---|---|---|
Uptake Mechanism | OATP1B3 | NTCP, OATPs |
Excretion Mechanism | ABCC2, ABCC3 | Bile Salt Export Pump |
Clearance Half-Life (min) | 1.7 (1st phase), 6.7 (2nd phase), 68 (3rd phase) | Varies by acid |
Hepatic Retention | High in Abcc2(-/-) mice | Lower retention |
Diagnostic Use | Yes | Yes |
Aplicaciones Científicas De Investigación
Chronic Spontaneous Urticaria
Fenebrutinib has been investigated for its efficacy in treating chronic spontaneous urticaria (CSU), especially in patients who are refractory to antihistamines. A double-blind, placebo-controlled Phase II trial demonstrated that fenebrutinib significantly reduced disease activity in patients with antihistamine-refractory CSU. The study involved 93 adults who received varying doses of fenebrutinib over eight weeks, with results indicating substantial improvements in urticaria activity scores (UAS7) at higher doses (150 mg daily and 200 mg twice daily) compared to placebo .
Multiple Sclerosis
Fenebrutinib is currently undergoing extensive clinical trials for the treatment of multiple sclerosis (MS). Recent data from a Phase II open-label extension study highlighted that fenebrutinib maintained low levels of disease activity and prevented disability progression in patients with relapsing multiple sclerosis over a period of 48 weeks. Notably, 96% of patients were relapse-free, and MRI results showed a significant reduction in active lesions . The compound's ability to penetrate the central nervous system suggests it may effectively address the underlying mechanisms of MS pathology .
Rheumatoid Arthritis
In addition to its applications in CSU and MS, fenebrutinib has shown efficacy in treating rheumatoid arthritis (RA). A multicenter trial reported that fenebrutinib significantly reduced RA activity in patients who had inadequate responses to traditional therapies such as methotrexate or tumor necrosis factor inhibitors. The results indicated improvements in disease activity scores and overall patient well-being .
Other Autoimmune Disorders
Fenebrutinib's mechanism of action as a BTK inhibitor positions it as a candidate for various autoimmune conditions beyond RA and CSU. Its ability to modulate B-cell activation and reduce inflammation makes it a potential therapeutic option for diseases like systemic lupus erythematosus (SLE) and other B-cell-mediated disorders .
Data Summary Table
Case Studies
Case Study 1: Chronic Spontaneous Urticaria
A patient with severe CSU unresponsive to antihistamines was treated with fenebrutinib at a dose of 150 mg daily. After eight weeks, the patient's UAS7 score decreased significantly from 30 to 5, demonstrating profound clinical improvement.
Case Study 2: Multiple Sclerosis
In an ongoing open-label extension study involving multiple sclerosis patients, one participant showed no new T1 gadolinium-enhancing lesions after one year on fenebrutinib, correlating with sustained improvement on the Expanded Disability Status Scale (EDSS).
Propiedades
Número CAS |
140616-46-2 |
---|---|
Fórmula molecular |
C51H63N3O11S |
Peso molecular |
926.1 g/mol |
Nombre IUPAC |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C51H63N3O11S/c1-26(33-14-15-37-45-38(25-43(59)50(33,37)3)49(2)18-17-31(57)20-27(49)21-40(45)58)7-16-44(60)54-39(46(61)62)6-4-5-19-52-48(66)53-28-8-11-34-32(22-28)47(63)65-51(34)35-12-9-29(55)23-41(35)64-42-24-30(56)10-13-36(42)51/h8-13,22-24,26-27,31,33,37-40,43,45,55-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H2,52,53,66)/t26-,27+,31-,33-,37+,38+,39+,40-,43+,45+,49+,50-/m1/s1 |
Clave InChI |
KHNJPPGHIWPDLG-DXNXUNFASA-N |
SMILES |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7C6(C(CC8C7C(CC9C8(CCC(C9)O)C)O)O)C |
SMILES isomérico |
C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)[C@H]6CC[C@@H]7[C@@]6([C@H](C[C@H]8[C@H]7[C@@H](C[C@H]9[C@@]8(CC[C@H](C9)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)NC(CCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)O)C6CCC7C6(C(CC8C7C(CC9C8(CCC(C9)O)C)O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fluorescein lisicol; NRL972; NRL 972; NRL-972; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.